molecular formula C25H30N4O2 B2520497 2-(1-methyl-1H-indol-3-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one CAS No. 2309552-94-9

2-(1-methyl-1H-indol-3-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2520497
CAS No.: 2309552-94-9
M. Wt: 418.541
InChI Key: BQZWYWLQLRYSTL-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one: is a complex organic compound that features an indole core, a piperidine ring, and a tetrahydrocinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the attachment of the tetrahydrocinnoline moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one: can undergo various chemical reactions, including:

    Oxidation: The indole and piperidine rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction could produce various reduced derivatives of the compound.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine and tetrahydrocinnoline moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

2-(1-methyl-1H-indol-3-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one: can be compared with other similar compounds, such as:

    Indole derivatives: Compounds with similar indole cores but different substituents.

    Piperidine derivatives: Compounds with piperidine rings and various functional groups.

    Tetrahydrocinnoline derivatives: Compounds with the tetrahydrocinnoline moiety and different side chains.

The uniqueness of This compound lies in its combination of these three distinct structural features, which may confer unique biological and chemical properties not found in other compounds.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-28-16-20(21-7-3-5-9-23(21)28)15-25(30)29-12-10-18(11-13-29)17-31-24-14-19-6-2-4-8-22(19)26-27-24/h3,5,7,9,14,16,18H,2,4,6,8,10-13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZWYWLQLRYSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)COC4=NN=C5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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